rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans

Description

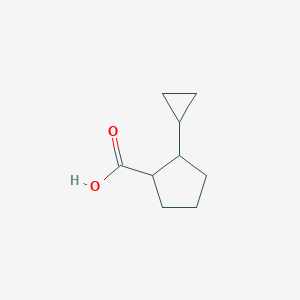

rac-(1R,2S)-2-Cyclopropylcyclopentane-1-carboxylic acid, trans, is a bicyclic carboxylic acid featuring a cyclopentane core substituted with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 1-position. The trans stereochemistry indicates that these substituents occupy opposite faces of the cyclopentane ring.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-cyclopropylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |

InChI Key |

ROAPAKHSMGTKOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:

Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.

Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.

Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.

Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.

Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.

Industry:

Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.

Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between the target compound and analogs:

*Estimated based on structural analysis; conflicting data exists (e.g., C₇H₆KNO₃ in may refer to a potassium salt, but this is unconfirmed) .

Key Observations:

- Substituent Effects : Cyclopropyl groups introduce steric strain and rigidity, whereas oxane () or dichlorophenyl () substituents modify electronic properties and lipophilicity.

- Molecular Weight : Bulky substituents (e.g., dichlorophenyl) increase molecular weight, which could influence pharmacokinetic properties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation of a cyclopentene precursor using transition metal catalysts (e.g., rhodium or palladium) under controlled temperatures (0–25°C) and inert atmospheres. Key steps include:

- Cyclopropane ring formation : Use of diazo compounds or vinylcyclopropane intermediates.

- Carboxylic acid introduction : Hydrolysis of ester precursors under acidic or basic conditions.

- Optimization : Adjust reaction time (6–24 hours) and stoichiometric ratios (1:1.2 substrate-to-catalyst) to improve yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can the stereochemical integrity of the trans configuration be verified during synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) and polar solvents (hexane/isopropanol) to separate enantiomers. Confirm retention times against known standards. Complementary techniques:

- NMR : Analyze coupling constants (e.g., ) in the cyclopropane ring to distinguish cis/trans isomers.

- X-ray crystallography : Resolve crystal structures to validate spatial arrangement .

Q. What are the critical storage conditions to prevent racemization or degradation?

- Methodological Answer : Store at –20°C in amber vials under nitrogen to minimize light/oxygen exposure. Use desiccants (e.g., silica gel) to avoid hydrolysis. Monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects in the cyclopropane ring influence reactivity in catalytic asymmetric reactions?

- Methodological Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts:

- Steric effects : The cyclopropyl group hinders nucleophilic attack at the carboxylic acid’s α-position.

- Electronic effects : Hyperconjugation stabilizes transition states in Suzuki-Miyaura couplings. Validate experimentally by comparing reaction rates with/without substituents .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Assay standardization : Use identical buffer systems (pH 7.4, 25°C) and enzyme concentrations.

- Impurity analysis : Quantify residual solvents (e.g., DMF) via GC-MS, as they may interfere with assays.

- Dose-response curves : Perform triplicate experiments with negative controls to confirm reproducibility .

Q. How can computational QSPR models predict solubility and permeability for drug design applications?

- Methodological Answer : Input molecular descriptors (logP, polar surface area) into software like Schrödinger’s QikProp. Key parameters:

- Solubility : Correlate with experimental logS values (e.g., –3.2 for aqueous solubility).

- Permeability : Use Caco-2 cell assay data to train models. Cross-validate with MD simulations of membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.